molecular formula C13H19NO8 B081779 Fenilefrina bitartrato CAS No. 14787-58-7

Fenilefrina bitartrato

Número de catálogo: B081779
Número CAS: 14787-58-7
Peso molecular: 317.29 g/mol
Clave InChI: NHKOTKKHHYKARN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El bitartrato de fenilefrina es una forma de sal de fenilefrina, un agonista del receptor adrenérgico alfa-1. Se usa comúnmente como descongestionante, agente midriático y vasoconstrictor. El bitartrato de fenilefrina es conocido por su capacidad de constreñir los vasos sanguíneos, reduciendo así la inflamación y la congestión en las fosas nasales. También se usa para aumentar la presión arterial en pacientes con hipotensión y para dilatar las pupilas durante los exámenes oculares .

Aplicaciones Científicas De Investigación

El bitartrato de fenilefrina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El bitartrato de fenilefrina ejerce sus efectos al estimular los receptores adrenérgicos alfa-1, lo que lleva a la vasoconstricción. Esta acción reduce el flujo sanguíneo a las fosas nasales, disminuyendo así la inflamación y la congestión. En los ojos, provoca la dilatación de las pupilas al contraer los músculos dilatadores. En el sistema cardiovascular, aumenta la presión arterial al constreñir los vasos sanguíneos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El bitartrato de fenilefrina se sintetiza mediante la reacción de fenilefrina con ácido tartárico. El proceso implica los siguientes pasos:

    Síntesis de fenilefrina: La fenilefrina se sintetiza mediante la metilación de la norefedrina.

    Formación de sal: La fenilefrina luego reacciona con ácido tartárico para formar bitartrato de fenilefrina. .

Métodos de producción industrial

En entornos industriales, el bitartrato de fenilefrina se produce en reactores a gran escala donde se mantiene un control preciso de la temperatura, el pH y las concentraciones de reactivos. El producto luego se purifica mediante procesos de cristalización y filtración para lograr la pureza y la calidad deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones

El bitartrato de fenilefrina sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Comparación Con Compuestos Similares

El bitartrato de fenilefrina a menudo se compara con otros agonistas del receptor adrenérgico alfa-1, como:

El bitartrato de fenilefrina es único en su selectividad específica de receptor y su amplia gama de aplicaciones en campos médicos e industriales.

Actividad Biológica

Phenylephrine bitartrate is a pharmaceutical compound primarily utilized as a decongestant and vasoconstrictor. Its biological activity is predominantly mediated through its action as an alpha-1 adrenergic receptor agonist , which plays a crucial role in various physiological responses. This article provides an in-depth analysis of the biological activity of phenylephrine bitartrate, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Phenylephrine functions primarily by stimulating alpha-1 adrenergic receptors located on vascular smooth muscle. This activation leads to vasoconstriction , resulting in increased peripheral vascular resistance and elevated blood pressure. The mechanism of action can be summarized as follows:

  • Vasoconstriction : By binding to alpha-1 receptors, phenylephrine causes blood vessels to constrict, which increases blood pressure.
  • Mydriasis : It induces pupil dilation when applied topically to the eye.
  • Reflex Bradycardia : The increase in blood pressure can stimulate the vagus nerve, leading to a decrease in heart rate.

Pharmacokinetics

The pharmacokinetic profile of phenylephrine bitartrate is characterized by its absorption, distribution, metabolism, and elimination:

Parameter Value
Oral Bioavailability38% (varies widely)
Volume of Distribution340 L
Half-life (IV administration)5 minutes (effective), 2.5 hours (elimination)
Clearance2100 mL/min
MetabolismPrimarily via monoamine oxidase A and B; major metabolite is meta-hydroxymandelic acid

Phenylephrine is subject to extensive first-pass metabolism when administered orally, which significantly reduces its bioavailability. Intravenous administration bypasses this metabolic pathway, allowing for more immediate effects.

Efficacy in Nasal Congestion

A systematic review conducted on the efficacy of oral phenylephrine for nasal congestion indicated that it does not significantly outperform placebo. In trials involving doses ranging from 10 mg to 40 mg, results showed no substantial relief in nasal congestion symptoms compared to placebo groups .

Case Studies

A collection of case studies examining cardiovascular effects revealed mixed results regarding heart rate and blood pressure responses:

Study Dose Population Result
Cohen et al.10—25 mgNormotensive participants↑ HR with doses ≥10 mg; ↓ BP with doses ≥15 mg
McLaurin et al.10 mgNormotensive participantsConflicting BP responses; ↑ HR in some
Burton et al.Overdose (up to 60 mg/day)Healthy maleSignificant ↑ BP; ↓ HR observed

These studies highlight the potential cardiovascular risks associated with phenylephrine use, particularly at higher doses or in sensitive populations.

Safety Profile

Phenylephrine is generally well tolerated; however, it can cause side effects such as hypertension, reflex bradycardia, and headache. The incidence of adverse events tends to increase with dosage, with some patients experiencing mild to moderate side effects . In clinical settings, it is crucial to monitor patients for cardiovascular responses due to its vasoconstrictive properties.

Propiedades

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKOTKKHHYKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627790
Record name 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14787-58-7, 17162-39-9
Record name 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Phenylephrine Bitartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylephrine bitartrate
Reactant of Route 2
Phenylephrine bitartrate
Reactant of Route 3
Phenylephrine bitartrate
Reactant of Route 4
Reactant of Route 4
Phenylephrine bitartrate
Reactant of Route 5
Phenylephrine bitartrate
Reactant of Route 6
Reactant of Route 6
Phenylephrine bitartrate
Customer
Q & A

Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?

A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.